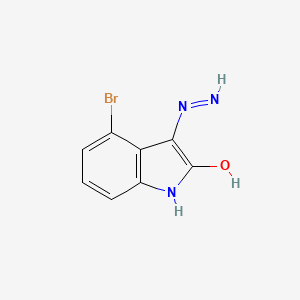

(E)-4-Bromo-3-hydrazonoindolin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-3-diazenyl-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUQNORQXZKGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Bromo-3-hydrazonoindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, making their detailed structural elucidation crucial for drug design and development. This document summarizes key spectroscopic data and provides detailed experimental protocols for the analytical techniques used in its characterization.

Core Spectroscopic Data

The spectroscopic data for 4-Bromo-3-hydrazonoindolin-2-one and its derivatives are summarized below. This data is essential for confirming the chemical structure and purity of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | 12.45 (s, 1H, Isatin-NH), 11.39 (s, 1H, Pyrimidine-NH), 11.32 (s, 1H, Pyrimidine-NH), 10.75 (s, 1H, NH), 7.32–7.22 (m, 2H, PhH), 6.96 (d, J = 7.2 Hz, 1H, PhH), 5.51 (s, 1H, CH) | [1] |

| ¹³C NMR | 164.57, 162.32, 152.09, 150.95, 143.97, 134.09, 132.38, 127.11, 118.77, 115.65, 110.60, 78.52 | [1] |

Note: The data presented is for a derivative, 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione, as a complete dataset for 4-Bromo-3-hydrazonoindolin-2-one was not available.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks/Values | Interpretation | Reference |

| IR (KBr, ν cm⁻¹) | 3178 (NH), 1751, 1718 (C=O) | N-H stretching, Carbonyl stretching | [2][3] |

| Mass Spec. (ESI) | m/z: 409.24 [M]⁺ | Molecular ion peak | [4] |

Note: The presented data is for closely related 5-bromo-hydrazonoindolin-2-one derivatives and may vary for the 4-bromo isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on standard practices for the analysis of isatin derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker Avance III 400 MHz high-performance digital FT-NMR spectrophotometer or equivalent.[5][7]

Sample Preparation:

-

Weigh approximately 5-10 mg of the 4-Bromo-3-hydrazonoindolin-2-one sample.

-

Dissolve the sample in 0.5-0.7 mL of deuterated dimethylsulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: Room temperature

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Internal Standard: DMSO-d₆ solvent peak

-

Temperature: Room temperature

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Shimadzu FT-IR 8400S spectrophotometer or equivalent.[5]

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Agilent 6230 electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer or equivalent.[8]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Range: m/z 100-1000.

-

Solvent Flow Rate: 0.2-0.5 mL/min.

-

Nebulizer Gas: Nitrogen.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjusted to optimize for the molecular ion peak.

UV-Visible Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A Shimadzu UV–2600 spectrophotometer or equivalent.[8]

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 5-25 µg/mL.[9]

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Solvent: The same solvent used for sample preparation should be used as the blank.

-

Slit Width: 2.0 nm.[8]

-

Scan Speed: Medium.

-

The absorption maximum (λmax) should be determined from the resulting spectrum. For isatin derivatives, absorption maxima are often observed between 260 nm and 350 nm.[10]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Signaling Pathway Involvement

Isatin-hydrazone derivatives are known to interact with various cellular signaling pathways, often exhibiting anticancer properties by inhibiting protein kinases.[5] The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds.

Caption: Potential Kinase Inhibition Signaling Pathway.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-hydrazonoindolin-2-one: Physicochemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and biological activities of bromo-hydrazonoindolin-2-one derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the therapeutic potential of this class of compounds.

Physicochemical Properties

The core structure of bromo-hydrazonoindolin-2-one, specifically 5-bromo-3-hydrazonoindolin-2-one, serves as a versatile scaffold for the development of various bioactive molecules. While data on the unsubstituted parent compound is limited, extensive research on its derivatives, particularly N-substituted and hydrazone-modified analogs, provides significant insight into the physicochemical characteristics of this class.

General Properties

Bromo-hydrazonoindolin-2-one derivatives are typically crystalline solids with high melting points, often exceeding 200°C. The presence of the bromo group and the extended conjugation of the hydrazonoindolin-2-one system contribute to their stability and distinct spectral properties. These compounds generally exhibit poor solubility in water but are soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectral Data

Spectroscopic analysis is crucial for the characterization of bromo-hydrazonoindolin-2-one derivatives. The following table summarizes typical spectral data for representative compounds.

| Compound Name | Melting Point (°C) | 1H NMR (DMSO-d6) δ ppm | 13C NMR (DMSO-d6) δ ppm | IR (KBr) ν cm-1 | Mass Spec. (m/z) |

| 5-Bromo-3-hydrazonoindolin-2-one | >300[1] | 6.93 (d, 1H), 7.50-7.87 (m, 6H), 8.52 (s, 1H), 11.38 (s, 1H), 13.33 (s, 1H)[1] | 108.7, 113.6, 114.6, 121.7, 122.3, 122.8, 128.1, 128.2, 131.4, 132.1, 133.1, 133.6, 140.9, 142.1, 150.3, 163.4, 166.5[1] | 3157 (NH), 1685 (C=O), 1614 (C=N)[1] | 478 [M+][1] |

| 1-Benzyl-5-bromo-3-(2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide) | 241-243[2] | 4.956 (s, 2H), 6.94 (d, 1H), 7.25-7.35 (m, 5H), 7.48 (dd, 1H), 7.92 (d, 1H), 8.86 (s, 1H), 9.15 (s, 1H), 12.21 (s, 1H)[2] | 43.04, 112.73, 115.43, 122.27, 123.79, 127.82, 127.88, 128.09, 129.15, 129.99, 133.41, 135.89, 142.00, 160.89, 179.23[2] | Not specified | Not specified |

| 5-Bromo-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one | 264-266[1] | 6.82 (d, 1H), 6.87 (d, 1H), 7.58 (d, 1H), 7.94 (s, 1H), 8.10 (d, 1H), 8.60 (s, 1H), 11.04 (s, 1H), 13.62 (s, 1H)[1] | 104.76, 113.28, 118.65, 122.19, 127.95, 131.43, 136.39, 144.51, 147.30, 150.39, 156.64, 164.61[1] | 3209 (NH), 1734 (C=O), 1612 (C=N)[1] | 318 [M+][1] |

| 1-Benzyl-3-((5-bromo-2-oxoindolin-3-ylidene)hydrazono)indolin-2-one | 265-267[3] | 5.01 (s, 2H), 6.89 (d, 1H), 7.00 (d, 1H), 7.08 (t, 1H), 7.27-7.45 (m, 6H), 7.59-7.70 (m, 3H), 11.15 (s, 1H)[3] | 43.5, 110.9, 113.6, 114.2, 115.9, 117.9, 123.7, 127.8, 128.1, 128.9, 129.2, 130.9, 134.9, 136.3, 137.2, 144.9, 145.6, 145.9, 146.3, 162.8, 163.6[3] | 3421 (NH), 1734 (C=O), 1602 (C=N)[3] | 459.0 [M+1]+[3] |

It is noteworthy that some N-benzyl-5-bromoindolin-2-one derivatives can exist as a mixture of E/Z isomers that interconvert rapidly in solution, making them inseparable at room temperature.[2]

Synthesis and Experimental Protocols

The synthesis of bromo-hydrazonoindolin-2-one derivatives typically involves a condensation reaction between a substituted isatin (or bromo-isatin) and a hydrazine derivative.

General Synthesis Workflow

Experimental Protocol: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[2]

-

A solution of N-benzyl-5-bromoindoline-2,3-dione (2.5 g, 8.0 mmol) in hot ethanol (15 mL) with a catalytic amount of acetic acid is prepared.

-

Thiosemicarbazide (0.9 g, 10 mmol) is added to the stirred solution.

-

The reaction mixture is refluxed for 5 hours.

-

The resulting precipitate is filtered, washed with cooled ethanol, and then dried.

-

The crude product is recrystallized from glacial acetic acid to yield the final compound.

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives[2]

-

The key intermediate, 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (0.2 g, 0.5 mmol), is added to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL).

-

The mixture is refluxed for seven hours.

-

The precipitate is collected by filtration while hot.

-

The solid is washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to afford the desired product.

Biological Activity and Signaling Pathways

Bromo-hydrazonoindolin-2-one derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anti-proliferative activity of these compounds against various human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells.[1][2][4] Notably, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown superior or comparable potency to the established anticancer drug doxorubicin.[2]

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [2][5] |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [2][5] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 4.30 ± 0.84 | [2] |

| Hydrazonoindolin-2-one (7b) | Average (A549, HT-29, ZR-75) | 4.77 | [4][6] |

| Hydrazonoindolin-2-one (7d) | Average (A549, HT-29, ZR-75) | 3.39 | [4] |

| Hydrazonoindolin-2-one (7e) | Average (A549, HT-29, ZR-75) | 2.37 | [4] |

| Sunitinib (Reference) | Average (A549, HT-29, ZR-75) | 8.11 | [1][4][6] |

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Several derivatives have demonstrated potent VEGFR-2 inhibitory activity.[2][5][7]

The inhibition of VEGFR-2 by these compounds disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis. For instance, compound 7d has been shown to induce cell cycle arrest at the G2/M phase and significantly increase the population of cells in the sub-G1 phase, indicative of apoptosis, in MCF-7 cells.[2][8] This is accompanied by an upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[5][7]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 can be assessed using commercially available kinase assay kits. A typical protocol involves the following steps:

-

The VEGFR-2 enzyme, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are combined in a reaction buffer.

-

The bromo-hydrazonoindolin-2-one derivative at various concentrations is added to the reaction mixture.

-

The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

-

The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated tyrosine residues.

-

The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cancer cells (e.g., MCF-7) are seeded in culture plates and allowed to adhere overnight.

-

The cells are treated with the bromo-hydrazonoindolin-2-one derivative (typically at its IC50 concentration) for a specified duration (e.g., 24 hours).

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are washed again with PBS and then incubated with a solution containing propidium iodide (PI) and RNase.

-

The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Conclusion

Bromo-hydrazonoindolin-2-one and its derivatives represent a valuable and promising class of compounds in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent biological activity and well-defined mechanism of action involving the inhibition of key kinases like VEGFR-2, makes them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational understanding of their physicochemical properties and biological evaluation, serving as a resource for researchers dedicated to advancing cancer therapy.

References

- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Insights into (E)-4-Bromo-3-hydrazonoindolin-2-one Binding: A Technical Guide

This technical guide provides an in-depth analysis of the in silico binding characteristics of (E)-4-Bromo-3-hydrazonoindolin-2-one, an isatin derivative with significant therapeutic potential. Isatin and its derivatives are recognized for a wide range of biological activities, and in silico computational methods have become instrumental in understanding their mechanisms of action at the molecular level. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of the binding interactions, relevant signaling pathways, and the methodologies employed in these computational studies.

Molecular Targets and Binding Affinities

This compound and its analogs have been investigated for their inhibitory activity against several key protein targets implicated in various diseases. In silico studies, primarily through molecular docking and molecular dynamics simulations, have provided valuable insights into their binding modes and affinities.

Isatin-based hydrazone derivatives have demonstrated inhibitory effects on monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. Specifically, derivatives with a bromine substitution at the 4-position of the B-ring have shown potent inhibition of both MAO-A and MAO-B.[1] Molecular docking studies predict that these compounds form stable hydrogen bonds with key residues, such as Asn181 in the ligand-protein complex.[1]

Furthermore, the 3-hydrazonoindolin-2-one scaffold is a core feature of compounds designed as inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] In silico simulations have shown that these molecules can occupy the ATP binding pocket of CDK2, forming critical hydrogen bond interactions with residues like Leu83 and Glu81.[2][3]

In the context of anti-cancer drug development, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] Molecular docking studies revealed that these compounds can bind to essential amino acids in the VEGFR-2 active site, such as Glu885 and Cys919.[4]

The versatility of the isatin scaffold is further highlighted by studies exploring its derivatives as inhibitors of targets in infectious diseases. For instance, computational analyses have been used to investigate isatin derivatives as potential inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis.[6] Additionally, in silico screening has identified isatin-based compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[7][8]

The following table summarizes the quantitative data from various in silico and in vitro studies on this compound and closely related analogs.

| Compound/Derivative | Target Protein | Binding Affinity / Activity | Reference |

| Isatin-based hydrazone (IB4, 4-Br substitution) | MAO-A | IC50 = 0.015 µM; Ki = 0.0063 µM | [1] |

| Isatin-based hydrazone (IB4, 4-Br substitution) | MAO-B | IC50 = 1.87 µM; Ki = 0.060 µM | [1] |

| 3-hydrazonoindolin-2-one scaffold (HI 5) | CDK2/Cyclin A2 | 49% growth inhibitory activity | [3] |

| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | VEGFR-2 | IC50 = 0.503 µM | [4][5] |

| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 cancer cell line | IC50 = 2.93 ± 0.47 µM | [4][5][9][10] |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | VEGFR-2 TK | Binding Energy = -8.02 kcal/mol | [11] |

| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (H2L) | SARS-CoV-2 Spike RBD - ACE2 interaction | IC50 = 0.26 µM | [12] |

| Isatin derivative (Compound 48) | InhA (M. tuberculosis) | Binding Affinity = -10.4 kcal/mol | [6] |

| Isatin derivative (C3) | Phosphodiesterase-4 (PDE-4) | Binding Affinity = -10.2 kcal/mol | [13] |

| Dimethyl biguanide carrying Schiff bases of Isatin-derivatives | SARS-CoV-2 Mpro | Binding Free Energy = -7.6 kcal/mol | [7] |

Experimental Protocols: In Silico Methodologies

The insights into the binding of this compound are primarily derived from a series of computational techniques. The following sections detail the typical methodologies employed in these studies.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

-

Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. The ligand, this compound, is sketched using a molecular builder and its geometry is optimized using quantum mechanical methods or molecular mechanics force fields.

-

Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to place the ligand into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.[7][8]

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein residues.

To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are often performed.[6][7]

-

System Setup: The docked complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to a physiological temperature and equilibrated under constant pressure and temperature. Finally, a production run of several nanoseconds is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to evaluate the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and analyzing the persistence of intermolecular interactions over time.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on its molecular targets can modulate specific signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and the typical in silico workflow.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: A typical in silico workflow for drug discovery.

Caption: Inhibition of CDK2-mediated cell cycle progression.

References

- 1. researchgate.net [researchgate.net]

- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Exploration of Isatin Derivatives for InhA Inhibition in Tuberculosis: Molecular Docking, MD Simulations and ADMET Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

The Multifaceted Biological Activities of Isatin-Based Hydrazonoindolin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] Among these, isatin-based hydrazonoindolin-2-ones, formed by the condensation of isatin with various hydrazides, have garnered significant attention for their potential as therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[3][4] This technical guide provides an in-depth overview of the biological activities of isatin-based hydrazonoindolin-2-ones, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of Isatin-Based Hydrazonoindolin-2-ones

The synthesis of isatin-based hydrazonoindolin-2-ones is typically a straightforward and efficient process. The general methodology involves the condensation reaction between an appropriate isatin derivative and a hydrazide in a suitable solvent, often with a catalytic amount of acid.

General Synthetic Protocol

A common synthetic route involves a two-step process. First, the desired isatin core is prepared, which can be substituted at various positions to modulate the compound's properties. In the second step, this isatin derivative is reacted with a specific hydrazide.[5]

For instance, to synthesize N-benzyl isatin-based hydrazones, isatin is first N-benzylated using benzyl bromide in the presence of potassium carbonate and potassium iodide in acetonitrile. The resulting N-benzylindoline-2,3-dione is then refluxed with an equimolar amount of the desired hydrazide in a solvent like methanol or ethanol, with a few drops of glacial acetic acid serving as a catalyst. The solid product that precipitates upon cooling is then filtered and purified, typically by recrystallization.[1][5]

Biological Activities

Isatin-based hydrazonoindolin-2-ones have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data.

Anticancer Activity

The anticancer potential of isatin-hydrazones is one of the most widely studied areas. These compounds have shown cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer.[4][6] The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[4]

Table 1: Anticancer Activity of Selected Isatin-Based Hydrazonoindolin-2-ones (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4j | MCF7 (Breast) | 1.51 ± 0.09 | [4] |

| 4k | MCF7 (Breast) | 3.56 ± 0.31 | [4] |

| 4e | MCF7 (Breast) | 5.46 ± 0.71 | [4] |

| 4e | A2780 (Ovarian) | 18.96 ± 2.52 | [4] |

| Doxorubicin | MCF7 (Breast) | 3.10 ± 0.29 | [4] |

| Compound 8 | A549 (Lung) | 42.43 | [7] |

| Compound 8 | HepG2 (Liver) | 48.43 | [7] |

| Compound Vd | HBL-100 (Breast) | 246.53 | [8] |

| Compound Vh | HeLa (Cervical) | 247.29 | [8] |

| Compound 13 | Caco-2 (Colon) | Comparable to Doxorubicin | [9] |

| Compound 14 | Caco-2 (Colon) | Comparable to Doxorubicin | [9] |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [10] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [10] |

| Doxorubicin | HepG2 (Liver) | 24.7 ± 3.2 | [10] |

Antimicrobial Activity

Several isatin-hydrazone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2][11] Their mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected Isatin-Based Hydrazonoindolin-2-ones (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7b | Escherichia coli ATCC 25922 | 4 | [12] |

| 7d | Escherichia coli ATCC 25922 | 4 | [12] |

| PS9 | P. aeruginosa | 8 | [13] |

| PS9 | K. pneumoniae | 8 | [13] |

| PS9 | E. coli | 16 | [13] |

| PS9 | E. faecalis | 8 | [13] |

| PS9 | S. aureus | 32 | [13] |

| PS6 | B. subtilis | 8 | [13] |

| PS6 | E. faecalis | 16 | [13] |

| PS6 | S. aureus | 16 | [13] |

| Hybrid 16 | Various Bacteria | 0.007–0.49 | [2] |

| Hybrid 8e | Various Bacteria | < 1 | [2] |

| Hybrid 5g | S. aureus | 8 | [2] |

| Hybrid 5g | B. subtilis | 16 | [2] |

Antiviral Activity

Isatin derivatives have a long history of antiviral research, and isatin-hydrazones are no exception. They have been investigated for their activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV).[14][15]

Table 3: Anti-HIV Activity of Selected Isatin-Based Hydrazonoindolin-2-ones

| Compound ID | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6 | HTLV-III(B) | CEM | 2.62 | 17.41 | [3][15] |

| 10c | HIV | CEM | 2.62 - 3.40 | - | [14] |

| 10f | HIV | CEM | 2.62 - 3.40 | - | [14] |

| 10i | HIV | CEM | 2.62 - 3.40 | - | [14] |

| 1a | HIV-1 | - | 11.3 (µg/mL) | - | [14] |

| 1b | HIV-1 | - | 13.9 (µg/mL) | - | [14] |

| 17b | HIV-1 | CEM | 0.0742 | >2100 | [14] |

| 11a | HIV-1 (IIIB) | MT-4 | - | 10 | [16] |

Signaling Pathways Modulated by Isatin-Based Hydrazonoindolin-2-ones

The therapeutic effects of isatin-hydrazones are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition

A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-hydrazones have been identified as potent inhibitors of VEGFR-2 kinase.[9][17]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another RTK that, when overactivated, can lead to uncontrolled cell proliferation. Isatin-based compounds have been developed as EGFR inhibitors.

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, plays a critical role in the G1/S transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. Isatin-hydrazones have shown promising CDK2 inhibitory activity.[4]

STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Some isatin derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3.[5]

Mandatory Visualizations

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isatin-based hydrazonoindolin-2-ones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isatin-hydrazone compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the isatin-hydrazone compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme, a specific substrate for the kinase, and the isatin-hydrazone inhibitor at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced, or fluorescence polarization assays.[18][19]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Isatin-based hydrazonoindolin-2-ones represent a promising class of compounds with a remarkable breadth of biological activities. Their straightforward synthesis and the tunability of their structure allow for the generation of extensive libraries for screening. The potent anticancer, antimicrobial, and antiviral activities, coupled with their ability to modulate key signaling pathways such as those involving VEGFR-2, EGFR, CDK2, and STAT3, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of anti-HIV activity of isatin beta-thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. promega.com.cn [promega.com.cn]

The Emergence of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of a novel class of potential anticancer agents: 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in oncology.

Introduction

The quest for novel, target-specific, and effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. The indolin-2-one scaffold is a privileged structure in drug discovery, forming the core of several approved kinase inhibitors. Recent research has focused on the chemical modification of this scaffold to enhance its biological activity and selectivity. This guide focuses on two promising series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives that have demonstrated significant anticancer properties, particularly through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3]

Chemical Synthesis

Two distinct series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized, differing in the heterocyclic moiety attached to the hydrazono linker: a 4-arylthiazole group (compounds 7a-d ) and a 4-methyl-5-(aryldiazenyl)thiazole group (compounds 12a-e ).[1][2]

Synthesis of Intermediates

The synthesis commences with the preparation of key intermediates. 1-benzyl-5-bromoisatin (intermediate 3 ) is synthesized from 5-bromoisatin and benzyl chloride. This is then converted to 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (intermediate 4 ) by reaction with thiosemicarbazide.

Synthesis of Final Compounds

The final compounds are synthesized through the reaction of intermediate 4 with appropriate α-haloketones or hydrazonoyl chlorides.

-

Series 7a-d: Synthesized by reacting intermediate 4 with various substituted 2-bromo-1-arylethanones.[1][3]

-

Series 12a-e: Synthesized by reacting intermediate 4 with different substituted hydrazonoyl chlorides.[1][3]

Characterization Data

The synthesized compounds were characterized by various spectroscopic methods. The following tables summarize the key physical and spectral data for the two series of compounds.

Table 1: Characterization Data for Series 7a-d

| Compound | Ar | Yield (%) | M.p. (°C) | Molecular Formula | MS (m/z) [M+H]⁺ |

| 7a | p-tolyl | 75 | 260–262 | C₂₅H₁₉BrN₄OS | 515.0/517.0 |

| 7b | 4-methoxyphenyl | 81 | 253–255 | C₂₅H₁₉BrN₄O₂S | 531.0/533.0 |

| 7c | 4-fluorophenyl | 78 | 271–273 | C₂₄H₁₆BrFN₄OS | 519.0/521.0 |

| 7d | 4-chlorophenyl | 69 | 278–280 | C₂₄H₁₆BrClN₄OS | 535.0/537.0 |

Note: Detailed NMR data can be found in the primary literature.[1][3]

Table 2: Characterization Data for Series 12a-e

| Compound | Ar | Yield (%) | M.p. (°C) | Molecular Formula | MS (m/z) [M+H]⁺ |

| 12a | phenyl | 65 | 240–242 | C₂₅H₁₈BrN₇OS | 556.0/558.0 |

| 12b | p-tolyl | 70 | 233–235 | C₂₆H₂₀BrN₇OS | 570.0/572.0 |

| 12c | 4-methoxyphenyl | 68 | 221–223 | C₂₆H₂₀BrN₇O₂S | 586.0/588.0 |

| 12d | 4-chlorophenyl | 58 | 255–257 | C₂₅H₁₇BrClN₇OS | 590.0/592.0 |

| 12e | 4-nitrophenyl | 62 | 263–265 | C₂₅H₁₇BrN₈O₃S | 601.0/603.0 |

Note: Detailed NMR data can be found in the primary literature.[1][3]

Biological Activity

The synthesized compounds were evaluated for their in vitro anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines.

Anticancer Activity

The antiproliferative activity was determined using the MTT assay, and the results are presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 3: In Vitro Anticancer Activity (IC₅₀, µM)

| Compound | MCF-7 | A-549 |

| 7a | 19.53 ± 1.05 | 24.18 ± 1.84 |

| 7b | 26.81 ± 2.11 | 31.05 ± 2.53 |

| 7c | 7.17 ± 0.94 | 11.29 ± 1.08 |

| 7d | 2.93 ± 0.47 | 5.62 ± 0.61 |

| 12a | 22.47 ± 1.96 | 29.33 ± 2.17 |

| 12b | 28.91 ± 2.04 | 34.78 ± 2.81 |

| 12c | 35.16 ± 2.63 | 41.29 ± 3.15 |

| 12d | 13.92 ± 1.21 | 18.74 ± 1.55 |

| 12e | 40.22 ± 3.18 | 46.81 ± 3.77 |

| Doxorubicin | 4.30 ± 0.84 | 6.95 ± 0.92 |

Data are presented as mean ± SD.[1]

Compounds 7c and 7d exhibited the most potent anticancer activity, with compound 7d being more potent than the standard drug doxorubicin against the MCF-7 cell line.[1]

VEGFR-2 Inhibition

Given that the VEGF/VEGFR-2 signaling pathway is crucial for tumor angiogenesis, the most active anticancer compounds, 7c and 7d , were evaluated for their ability to inhibit VEGFR-2.

Table 4: VEGFR-2 Inhibitory Activity

| Compound | IC₅₀ (µM) |

| 7c | 0.728 |

| 7d | 0.503 |

Both compounds demonstrated significant inhibitory activity against VEGFR-2.[1][2]

Mechanism of Action Studies

To elucidate the mechanism of action of the most potent compound, 7d , further biological assays were conducted on MCF-7 cells.

Cell Cycle Analysis

Treatment of MCF-7 cells with compound 7d at its IC₅₀ concentration led to a significant increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis, and an arrest of the cell cycle in the G2/M phase.[1]

Apoptosis Induction

The pro-apoptotic effect of compound 7d was confirmed by measuring the levels of key apoptosis-related proteins. Treatment with 7d resulted in an upregulation of the pro-apoptotic proteins Bax, caspase-3, and caspase-9, and a downregulation of the anti-apoptotic protein Bcl-2.[1][2]

Experimental Protocols

General Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7a-d)

To a solution of 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (0.5 mmol) in ethanol (8 mL), the appropriate 2-bromo-1-arylethanone (0.55 mmol) was added. The mixture was refluxed for 7 hours. The resulting precipitate was filtered while hot, washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the final product.[1][3]

General Synthesis of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones (12a-e)

To a solution of 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (0.5 mmol) and the appropriate hydrazonoyl chloride derivative (0.5 mmol) in dioxane (8 mL), a catalytic amount of triethylamine was added. The reaction mixture was refluxed for 5 hours. The precipitate was filtered while hot, washed with ethanol, dried, and recrystallized from an ethanol/DMF mixture.[1][3]

In Vitro Anticancer Assay (MTT Assay)

Cancer cell lines (MCF-7 and A-549) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The VEGFR-2 inhibitory activity was assessed using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of the test compounds. The luminescence signal, which is inversely proportional to the inhibitory activity, is measured to determine the IC₅₀ values.

Cell Cycle Analysis

MCF-7 cells were treated with compound 7d at its IC₅₀ concentration for 24 hours. The cells were then harvested, fixed in cold 70% ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]

Apoptosis Marker Analysis

MCF-7 cells were treated with compound 7d . The expression levels of Bax, Bcl-2, caspase-3, and caspase-9 were determined using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. In particular, the 4-arylthiazole-containing derivatives, 7c and 7d , have demonstrated potent in vitro anticancer activity and significant inhibition of VEGFR-2. The mechanism of action for compound 7d involves the induction of apoptosis and cell cycle arrest. These findings provide a strong rationale for further preclinical development of this class of compounds, including lead optimization, in vivo efficacy studies, and pharmacokinetic profiling.

References

E/Z Isomerism in N-benzyl-5-bromoindolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the E/Z isomerism observed in N-benzyl-5-bromoindolin-2-one derivatives. It covers the synthesis, structural characterization, and biological significance of these geometric isomers, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and development in this area.

Introduction to E/Z Isomerism in Indolin-2-one Scaffolds

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. When the 3-position of the indolin-2-one ring is substituted with a group containing a double bond, such as a hydrazono or benzylidene moiety, the potential for E/Z isomerism arises due to restricted rotation around this double bond. This geometric isomerism can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

In the context of N-benzyl-5-bromoindolin-2-one derivatives, particularly the 3-hydrazono substituted analogues, the presence of both E and Z isomers has been confirmed. However, these isomers often interconvert rapidly in solution at room temperature, making their separation challenging.[1][2] The equilibrium ratio of these isomers is typically dependent on factors such as the solvent and temperature.[1][2]

Synthesis and Characterization

The synthesis of N-benzyl-5-bromoindolin-2-one derivatives typically begins with the N-benzylation of 5-bromoisatin.[3] The resulting N-benzyl-5-bromoisatin can then be further reacted to introduce the desired substituent at the 3-position.

Experimental Protocols

2.1.1. General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives:

A mixture of the key intermediate, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, and an appropriate 2-bromo-1-arylethanone in ethanol is refluxed for several hours. The resulting precipitate is then filtered, washed, dried, and recrystallized to yield the final product.[1]

2.1.2. General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones:

The key hydrazonoindolin-2-one intermediate is reacted with a suitable hydrazonoyl chloride derivative in dioxane in the presence of a catalytic amount of triethylamine. The reaction mixture is refluxed for several hours. The product that precipitates is collected by filtration, washed, dried, and recrystallized.[1]

2.1.3. Characterization of E/Z Isomers:

The primary analytical technique for the identification and characterization of E/Z isomers of indolin-2-one derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4]

-

¹H NMR Spectroscopy: The chemical shifts of protons, particularly the vinyl proton and protons on the benzylidene ring, can differ between the E and Z isomers. For instance, in related 3-benzylideneindolin-2-ones, the vinyl proton of the Z-isomer is typically observed at a slight downfield shift compared to the E-isomer due to the influence of the carbonyl group.[4]

-

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the stereochemistry of the isomers by observing through-space interactions between specific protons. For example, an NOE interaction between the vinyl proton and the H4 proton of the indolinone ring would be characteristic of the Z-isomer, while an interaction between the ortho-protons of the benzylidene ring and the H4 proton would indicate the E-isomer.[4]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the specific isomer in the solid state.[5]

Quantitative Data: Biological Activity

Several N-benzyl-5-bromoindolin-2-one derivatives have demonstrated significant in vitro anticancer activity. The following tables summarize the reported IC₅₀ values against human breast adenocarcinoma (MCF-7) and lung carcinoma (A-549) cell lines.

Table 1: In Vitro Anticancer Activity of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (Series 7) [2]

| Compound | Ar | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |

| 7a | C₆H₅ | 19.53 ± 1.05 | >100 |

| 7b | 4-Br-C₆H₄ | >100 | >100 |

| 7c | 4-F-C₆H₄ | 7.17 ± 0.94 | 20.43 ± 1.51 |

| 7d | 4-Cl-C₆H₄ | 2.93 ± 0.47 | 9.57 ± 0.62 |

| Doxorubicin | - | 4.30 ± 0.84 | 6.4 ± 0.79 |

Table 2: In Vitro Anticancer Activity of 1-benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-ones (Series 12) [2]

| Compound | R | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 |

| 12a | H | 39.53 ± 2.02 | 61.76 ± 4.01 |

| 12b | NO₂ | >100 | >100 |

| 12c | F | 27.65 ± 2.39 | 12.20 ± 1.54 |

| 12d | Cl | 13.92 ± 1.21 | 29.45 ± 2.06 |

| 12e | SO₂NH₂ | >100 | >100 |

| Doxorubicin | - | 4.30 ± 0.84 | 6.4 ± 0.79 |

Table 3: VEGFR-2 Inhibitory Activity [6][7]

| Compound | IC₅₀ (µM) |

| 7c | 0.728 |

| 7d | 0.503 |

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of N-benzyl-5-bromoindolin-2-one derivatives.

Caption: General experimental workflow for synthesis and characterization.

VEGFR-2 Signaling Pathway

Certain N-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] The diagram below depicts a simplified representation of the VEGFR-2 signaling cascade.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

N-benzyl-5-bromoindolin-2-one derivatives represent a promising class of compounds with notable anticancer activity, which in some cases is mediated through the inhibition of key signaling pathways like VEGFR-2. A critical aspect of their chemistry is the existence of E/Z isomers, which are often in rapid equilibrium in solution. While this presents challenges for separation and individual characterization, understanding the factors that influence the isomeric ratio is crucial for structure-activity relationship (SAR) studies and further drug development. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore this chemical space further. The quantitative biological data highlights the potential of this scaffold, warranting continued investigation into its therapeutic applications.

References

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydrazonoindolin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazonoindolin-2-one derivatives represent a significant class of heterocyclic compounds possessing a wide array of biological activities. The isatin scaffold, a key component of these molecules, is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2][3] The derivatization at the C3 position with a hydrazone linkage has proven to be a fruitful strategy for the development of novel therapeutic agents with potential applications as anticancer, anti-HIV, and kinase inhibitors.[4][5][6][7] This document provides detailed protocols for the synthesis of 3-hydrazonoindolin-2-one derivatives, summarizes key quantitative data from published literature, and illustrates the relevant synthetic pathways and biological mechanisms.

Synthetic Protocols

The synthesis of 3-hydrazonoindolin-2-one derivatives is primarily achieved through the condensation reaction of an isatin (indoline-2,3-dione) with a hydrazine derivative. Two common methodologies are outlined below.

Protocol 1: One-Step Synthesis of 3-Hydrazonoindolin-2-one

This protocol describes the direct reaction of a substituted or unsubstituted isatin with hydrazine hydrate to form the corresponding 3-hydrazonoindolin-2-one. This method is straightforward and often results in high yields.

Materials:

-

Substituted or unsubstituted indoline-2,3-dione (isatin) (1 equivalent)

-

Glacial acetic acid (catalytic amount, optional)[4]

Procedure:

-

Dissolve the indoline-2,3-dione in methanol or ethanol in a round-bottom flask equipped with a condenser.[1][9]

-

Add hydrazine hydrate to the solution.[1]

-

The reaction mixture is typically heated under reflux for 1 to 4 hours.[1][5][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

After completion, the reaction mixture is cooled to room temperature.[1][9]

-

The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried.[1][9]

-

The crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or an ethanol/DMF mixture, to afford the pure 3-hydrazonoindolin-2-one.[1]

Protocol 2: Two-Step Synthesis via Isatin Monohydrazone Intermediate

This protocol involves the initial formation of a stable isatin monohydrazone intermediate, which is then reacted with an aldehyde or ketone to yield the final 3-hydrazonoindolin-2-one derivative. This method is particularly useful for creating a diverse library of derivatives by varying the aldehydic or ketonic reactant.

Step 1: Synthesis of (Z)-3-Hydrazonoindolin-2-one (Isatin Monohydrazone)

Materials:

Procedure:

-

A mixture of isatin and hydrazine hydrate in methanol is refluxed for 1 hour.[9]

-

The mixture is then cooled to room temperature.[9]

-

The precipitate is filtered, washed with cold methanol, and dried to give the isatin monohydrazone in near-quantitative yield.[9]

Step 2: Condensation with Aldehydes or Ketones

Materials:

-

(Z)-3-Hydrazonoindolin-2-one (from Step 1) (1 equivalent)

-

Substituted aldehyde or ketone (1 equivalent)

Procedure:

-

A mixture of isatin monohydrazone and the desired aldehyde or ketone is prepared in absolute ethanol or methanol.[5][9]

-

A catalytic amount of glacial acetic acid is added to the mixture.[5][9]

-

The reaction mixture is refluxed for 3 to 4 hours and the reaction is monitored by TLC.[5][9]

-

After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and air-dried.[9]

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/dioxane mixture.[1][9]

Data Presentation

The following tables summarize the yields of representative 3-hydrazonoindolin-2-one derivatives and their biological activities as reported in the literature.

Table 1: Synthesis and Yield of Selected 3-Hydrazonoindolin-2-one Derivatives

| Compound ID | Substituent on Isatin Ring | Reactant | Yield (%) | Reference |

| 6a | 5-Fluoro | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 67% | [4] |

| 6b | Unsubstituted | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 73% | [4] |

| 6c | 5-Chloro | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 65% | [4] |

| 6d | 5-Bromo | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 62% | [4] |

| 6j | 6-(trifluoromethoxy) | 6-Hydrazineylpyrimidine-2,4(1H,3H)-dione | 61% | [4] |

| 7a | Unsubstituted | 1H-pyrazole-5-carbaldehyde | 74% | [5] |

| 4a | Unsubstituted | 4-Methoxybenzaldehyde | 73% | [1][3] |

Table 2: Biological Activity of Selected 3-Hydrazonoindolin-2-one Derivatives

| Compound ID | Target | Activity | Cell Line/Enzyme | Reference |

| Hit Compound | HIV-1 RNase H | Ki = 2.31 µM | HIV-1 RNase H | [4] |

| Most Potent Cpd | HIV-1 RNase H | Ki = 0.55 µM | HIV-1 RNase H | [4] |

| 6f | HIV-1 RNase H | IC50 = 8.94 ± 1.43 µM | HIV-1 RNase H | [4] |

| 6t | HIV-1 RNase H | IC50 = 7.85 ± 0.55 µM | HIV-1 RNase H | [4] |

| 5b | Anti-proliferative | Average IC50 = 4.37 µM | A-549, HT-29, ZR-75 | [5][10] |

| 5c | Anti-proliferative | Average IC50 = 2.53 µM | A-549, HT-29, ZR-75 | [5][10] |

| 7b | Anti-proliferative | Average IC50 = 2.14 µM | A-549, HT-29, ZR-75 | [5][10] |

| 10e | Anti-proliferative | Average IC50 = 4.66 µM | A-549, HT-29, ZR-75 | [5][10] |

| 7d | Anti-proliferative | Average IC50 = 3.39 µM | HT-29, ZR-75, A549 | [1] |

| 7e | Anti-proliferative | Average IC50 = 2.37 µM | HT-29, ZR-75, A549 | [1] |

| 4j | Cytotoxic | IC50 = 1.51 ± 0.09 µM | MCF7 | [9] |

| 7c | VEGFR-2 Inhibition | IC50 = 0.728 µM | VEGFR-2 | [11] |

| 7d | VEGFR-2 Inhibition | IC50 = 0.503 µM | VEGFR-2 | [11] |

| HI 5 | CDK2 Inhibition | IC50 = 16 µM | CDK2 | [7] |

Visualizations

The following diagrams illustrate the synthetic workflows and a proposed signaling pathway affected by these derivatives.

References

- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

Application Notes and Protocols for In Vitro Anti-Proliferative Assays of Hydrazonoindolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the in vitro anti-proliferative activity of hydrazonoindolin-2-ones, a promising class of compounds with potential anti-cancer properties. This document outlines the principles of common anti-proliferative assays, provides step-by-step protocols for their implementation, and presents data on the activity of selected hydrazonoindolin-2-ones.

Introduction to Hydrazonoindolin-2-ones

Hydrazonoindolin-2-ones are a class of synthetic compounds derived from the isatin scaffold. They have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in cell cycle regulation and apoptosis.[1][2][3][4][5][6] Their mechanism of action often involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for tumor growth and angiogenesis.[7][8][9]

Key In Vitro Anti-Proliferative Assays

To evaluate the anti-proliferative efficacy of hydrazonoindolin-2-ones, several robust and reliable in vitro assays can be employed. The choice of assay depends on the specific research question, the cell type, and the desired throughput. This document focuses on three widely used methods: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.

-

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[12][13][14][15][16] The amount of bound dye is proportional to the cell mass. This assay is less susceptible to interference from compounds that affect metabolic activity.

-

Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of single cells.[17][18][19] It is considered the gold standard for determining cytotoxicity as it measures the ability of a cell to undergo unlimited division and form a colony.

Data Presentation: Anti-proliferative Activity of Hydrazonoindolin-2-ones

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected hydrazonoindolin-2-one compounds against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | Average IC50 (µM) | Reference |

| 5b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.37 | [3] |

| 5c | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.53 | [3] |

| 7b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.77 | [1][2][4][5][6] |

| 7b | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.14 | [3] |

| 7c | MCF-7 | Breast | 7.17 ± 0.94 | [7][8] |

| 7d | A549, HT-29, ZR-75 | Lung, Colon, Breast | 3.39 | [1][2][4][5][6] |

| 7d | MCF-7 | Breast | 2.93 ± 0.47 | [7][8] |

| 7e | A549, HT-29, ZR-75 | Lung, Colon, Breast | 2.37 | [1][2][4][5][6] |

| 10e | A549, HT-29, ZR-75 | Lung, Colon, Breast | 4.66 | [3] |

| Sunitinib (Reference) | A549, HT-29, ZR-75 | Lung, Colon, Breast | 8.11 | [1][2][3][4][5][6] |

Experimental Protocols

Detailed methodologies for the key anti-proliferative assays are provided below.

MTT Assay Protocol

This protocol is designed for determining the cytotoxicity of hydrazonoindolin-2-ones in a 96-well plate format.

Materials:

-

Hydrazonoindolin-2-one compounds

-

Human cancer cell lines (e.g., A549, HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydrazonoindolin-2-one compounds in culture medium. The final concentration should typically range from 0.01 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of viability against the compound concentration and determine the IC50 value.

-

Caption: Workflow for the MTT-based anti-proliferative assay.

Sulforhodamine B (SRB) Assay Protocol

This protocol provides a method for assessing cytotoxicity based on the measurement of cellular protein content.

Materials:

-

Hydrazonoindolin-2-one compounds

-

Human cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT Assay Protocol.

-

-

Cell Fixation:

-

After the 48-72 hour incubation with the compounds, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully wash the plate five times with distilled water.

-

Allow the plate to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.

-

Allow the plate to air dry completely.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

-

Caption: Workflow for the SRB-based anti-proliferative assay.

Colony Formation Assay Protocol

This assay measures the ability of single cells to form colonies after treatment with hydrazonoindolin-2-ones.

Materials:

-

Hydrazonoindolin-2-one compounds

-

Human cancer cell lines

-

Complete cell culture medium

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

6-well plates

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the hydrazonoindolin-2-one compounds for 24-48 hours.

-

-

Colony Growth:

-

Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

-

-

Colony Fixation and Staining:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

-

Washing and Drying:

-

Remove the staining solution and gently wash the wells with water until the excess stain is removed.

-

Allow the plates to air dry.

-

-

Colony Counting:

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:

-

PE = (Number of colonies formed / Number of cells seeded) x 100

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

-

-

Caption: Workflow for the colony formation assay.

Potential Signaling Pathways

The anti-proliferative effects of hydrazonoindolin-2-ones are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Below are simplified diagrams of potential mechanisms of action.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: Induction of apoptosis via the mitochondrial pathway.

References

- 1. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]

- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres [gresis.osc.int]